molecular formula C10H11Br2NO B1422097 4-(3,5-Dibromophenyl)morpholine CAS No. 27173-18-8

4-(3,5-Dibromophenyl)morpholine

Cat. No.: B1422097
CAS No.: 27173-18-8
M. Wt: 321.01 g/mol
InChI Key: CIWAQOWDXYKITQ-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Heterocycles in Academic Research

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the field of medicinal chemistry and organic synthesis. chemicalbook.comalkalisci.com Recognized as a "privileged" scaffold, its unique structural and physicochemical properties make it a highly valuable component in the design of bioactive molecules. researchgate.nettandfonline.comnih.gov The presence of the ether oxygen and the secondary amine gives morpholine a balanced hydrophilic-lipophilic profile. organic-chemistry.org The nitrogen atom's weak basicity (pKa of the conjugate acid is ~8.5) allows it to be protonated at physiological pH, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. organic-chemistry.org

In academic and industrial research, the morpholine moiety is frequently incorporated into molecular structures to improve pharmacokinetic properties, enhance binding affinity to biological targets, and serve as a versatile synthetic handle. chemenu.comsigmaaldrich.com Its applications are extensive, appearing in approved drugs and experimental agents for a wide array of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases. chemicalbook.comorganic-chemistry.orgchemenu.com The morpholine ring can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with receptors or enzyme active sites, or it can participate directly in binding through hydrogen bonding. organic-chemistry.orgchemenu.com

Importance of N-Aryl Substitution in Medicinal and Organic Chemistry

The attachment of an aryl (aromatic) group directly to the nitrogen atom of a heterocycle, a transformation known as N-arylation, is a fundamental strategy in modern organic and medicinal chemistry. This substitution creates a class of compounds known as N-aryl heterocycles, which are integral to a vast number of pharmaceuticals and biologically active compounds. mdpi.com The N-aryl bond connects an aromatic system, which can be tailored with various substituents, to the heterocyclic core, allowing for precise modulation of a molecule's steric and electronic properties.

In medicinal chemistry, N-arylation is a key tool for developing compounds with high target affinity and specificity. The aryl group can engage in crucial binding interactions such as π-stacking with aromatic amino acid residues in a protein's active site. organic-chemistry.org Furthermore, modifying the substitution pattern on the aryl ring allows for fine-tuning of properties like metabolic stability, solubility, and receptor selectivity. nih.gov

Several powerful synthetic methods have been developed for the construction of C-N bonds, making N-aryl morpholines and related structures readily accessible. These include classical methods like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.orgmdpi.com The SNAr mechanism is particularly effective when the aryl ring is "activated" by electron-withdrawing groups. These synthetic advancements have cemented N-aryl substitution as a critical transformation in the synthesis of complex molecules.

Research Context of 4-(3,5-Dibromophenyl)morpholine within N-Aryl Morpholines

Within the broad family of N-aryl morpholines, This compound represents a specific and synthetically useful chemical entity. This compound features a morpholine ring N-substituted with a phenyl group that is halogenated at the 3 and 5 positions with bromine atoms. While extensive research dedicated specifically to the biological activity of this compound is not widely documented in peer-reviewed literature, its significance lies in its potential as a versatile chemical intermediate and building block for discovery chemistry.

The key structural features of this compound—the morpholine ring and the dibrominated aromatic ring—make it a valuable precursor for the synthesis of more complex molecules. The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and further C-N coupling reactions. This allows for the strategic, stepwise introduction of different functional groups at the 3 and 5 positions of the phenyl ring, enabling the construction of diverse molecular libraries for screening in drug discovery programs. For instance, compounds with similar structures are used as precursors in the synthesis of kinase inhibitors and other targeted therapeutic agents. mdpi.com Therefore, the research context of this compound is primarily that of a highly functionalized scaffold for the elaboration of novel chemical entities with potential biological applications.

Chemical Compound Data

The following tables provide key information for the chemical compounds discussed in this article.

Properties of this compound

PropertyValueReference
CAS Number27173-18-8 chemenu.com
Molecular FormulaC10H11Br2NO chemenu.com
Molecular Weight321.01 g/mol chemenu.com
IUPAC NameThis compound chemenu.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dibromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWAQOWDXYKITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682135
Record name 4-(3,5-Dibromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27173-18-8
Record name 4-(3,5-Dibromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Transformations of 4 3,5 Dibromophenyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Center

The nitrogen atom within the morpholine ring of 4-(3,5-Dibromophenyl)morpholine is a key site for chemical modifications. Its lone pair of electrons imparts nucleophilic and basic properties, allowing it to participate in a variety of chemical transformations.

Amine-Based Reactions in Complex Synthesis

The tertiary amine of the morpholine unit is a focal point for building molecular complexity. While specific studies on this compound are not extensively documented, the reactivity of the morpholine nitrogen is well-established in broader organic synthesis. It can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation can alter the molecule's solubility and introduce new functional groups.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide. This reaction, typically carried out with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can modify the electronic properties of the molecule and provide a handle for further functionalization.

Role as an Organic Catalyst or Ligand in Catalytic Systems

Morpholine derivatives are recognized for their potential to act as ligands in transition metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, influencing the catalyst's reactivity, selectivity, and stability. In the context of this compound, the presence of the dibromophenyl group could electronically modulate the coordinating ability of the morpholine nitrogen.

While not yet demonstrated for this specific molecule, similar morpholinyl-containing compounds have been investigated as organocatalysts. The basicity of the nitrogen atom allows it to act as a general base catalyst in various organic transformations.

Reactivity of the Dibromophenyl Moiety

The 3,5-dibromophenyl group is a highly versatile platform for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The two bromine atoms on the phenyl ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective functionalization of the aromatic core.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, a stepwise approach can be envisioned, where one bromine atom reacts selectively under carefully controlled conditions, followed by the reaction of the second bromine. This allows for the synthesis of unsymmetrical biaryl compounds.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. Similar to the Suzuki reaction, sequential Heck couplings can be performed on the dibrominated ring to introduce two different alkenyl groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The stepwise Sonogashira coupling on the 3,5-dibromophenyl moiety can lead to the synthesis of diarylalkynes with diverse substitution patterns.

Coupling Reaction Reactant Catalyst System Product Type
SuzukiOrganoboron ReagentPalladium Catalyst + BaseBiaryl Compound
HeckAlkenePalladium Catalyst + BaseAlkenylarene
SonogashiraTerminal AlkynePalladium Catalyst + Copper(I) Cocatalyst + BaseArylalkyne

Nucleophilic Displacement of Bromine Atoms in Directed Synthesis

While nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally challenging, the presence of two bromine atoms can increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack under specific conditions. High temperatures and pressures, along with strong nucleophiles, may be required to displace the bromine atoms.

More commonly, the bromine atoms can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This provides a pathway to introduce a wide variety of substituents, such as carboxyl groups, aldehydes, or other heteroatoms.

Ring-Opening Reactions of the Morpholine Core

The morpholine ring is generally stable under many reaction conditions. However, under forcing conditions, it can undergo ring-opening reactions. For instance, treatment with strong acids at high temperatures can lead to the cleavage of the ether linkage.

Reductive cleavage of the C-N bonds of the morpholine ring can also be achieved using specific reducing agents. For example, the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide, can lead to the cleavage of one of the C-N bonds and the formation of a cyanamide. Subsequent hydrolysis can yield a secondary amine.

While these reactions are known for the morpholine ring system, their application to this compound would need to be experimentally verified, as the substitution on the phenyl ring could influence the reactivity of the morpholine core.

Oxidative C(sp³)-C(sp³) Bond Cleavage

The oxidative cleavage of the C(sp³)-C(sp³) bond in the morpholine ring represents a significant transformation, leading to ring-opening products. Research has demonstrated that this can be achieved under mild conditions using visible light photoredox catalysis. google.com A patented method describes the oxidative ring-opening of various N-aryl morpholine derivatives using a photocatalyst, such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), in the presence of an additive like 2,6-lutidine and under an oxygen atmosphere. google.com This process, irradiated with blue or white light, facilitates the cleavage of the C(sp³)-C(sp³) bond without the need for transition metals or harsh oxidants. google.com

The reaction proceeds via the generation of a radical cation on the morpholine nitrogen, initiated by the photoexcited catalyst. This leads to the weakening and eventual cleavage of the adjacent C-C bond. The presence of the N-aryl group is crucial for this transformation. While specific yields for this compound are not provided, the general methodology has been successfully applied to a range of N-aryl morpholines, suggesting its applicability. The general reaction scheme is depicted below:

N-Aryl Morpholine + O₂ --(Visible Light, Photocatalyst)--> Ring-Opened Products

A similar aerobic C(sp³)-C(sp³) oxidative cleavage of N-aryl morpholines promoted by 4CzIPN has also been reported in the scientific literature, further supporting this reactivity pattern. researchgate.net

To illustrate the scope of this transformation, the following table, based on data from patent CN113072460B, showcases the oxidative cleavage of various N-substituted morpholine derivatives.

Substrate (N-Aryl Morpholine Derivative)Product(s)Yield (%)Reference
N-phenylmorpholine2-(N-phenylformamido)ethyl formate83 google.com
N-(4-methylphenyl)morpholine2-(N-(p-tolyl)formamido)ethyl formate75 google.com
N-(4-methoxyphenyl)morpholine2-(N-(4-methoxyphenyl)formamido)ethyl formate72 google.com
N-(4-chlorophenyl)morpholine2-(N-(4-chlorophenyl)formamido)ethyl formate68 google.com

This table is representative of the types of transformations possible and is based on analogous compounds, as specific data for this compound was not available.

Other Selective Bond Cleavage Pathways

Beyond C-C bond cleavage, other selective bond scissions within the this compound structure are plausible, primarily involving the C-N and C-O bonds of the morpholine ring.

C-N Bond Cleavage: The cleavage of the C-N bond in N-arylamines is a known transformation. rsc.orgresearchgate.netorganic-chemistry.org In the context of N-aryl morpholines, oxidative C-N bond cleavage can occur, often competing with other oxidative pathways. researchgate.net For instance, the oxidation of the morpholine core in a complex substance P antagonist was found to proceed through an N-oxide intermediate, which then undergoes further rearrangements. nih.gov While not a direct cleavage, this highlights a potential pathway for the transformation of the morpholine nitrogen. Molecular iodine has also been employed as a mild oxidizing agent to achieve the oxidative cleavage of the C–N bond in aryl (dimethylamino)methyl groups, suggesting that similar strategies could potentially be adapted for the C-N bond in the morpholine ring of the title compound. rsc.org

C-O Bond Cleavage: The ether linkage within the morpholine ring is generally stable. However, under certain conditions, cleavage can be induced. While specific examples for this compound are not documented, general methods for C-O bond cleavage in ethers could be applicable, although likely requiring harsh reaction conditions that might also affect other parts of the molecule. chemrxiv.org

Stability and Degradation Pathways in Research Contexts

The stability of this compound is influenced by its aromatic and heterocyclic components. The dibromophenyl group, being an aromatic system, is inherently stable. youtube.com However, the bromine substituents introduce potential sites for photolytic degradation.

Photodegradation: Brominated aromatic compounds are known to undergo photolytic degradation, often through reductive debromination upon exposure to UV radiation. wikipedia.org For example, the direct photolysis of 2,6-dibromo-4-methylphenol (B1582163) is initiated by the cleavage of the carbon-bromine bond. nih.gov Similarly, 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) undergoes degradation under both oxidative and reductive photocatalytic conditions. nih.gov It is therefore plausible that this compound could undergo similar photodegradation, leading to the loss of one or both bromine atoms. The degradation of brominated flame retardants can sometimes lead to the formation of polybrominated dibenzofurans or dioxins, particularly under combustion, which is a consideration for the thermal degradation of this compound as well. wikipedia.org

Thermal Degradation: N-aryl morpholines generally exhibit moderate to high thermal stability. researchgate.net Studies on the thermal decomposition of nitrogen-rich heterocyclic compounds indicate that decomposition often begins at temperatures above 250 °C and proceeds via radical mechanisms involving the cleavage of C-N and C-C bonds. mdpi.comnih.govnih.gov The thermal decomposition of N-methyl-morpholine-N-oxide (NMMO), a related compound, has been shown to follow second-order kinetics in its initial phase. researchgate.net For this compound, thermal decomposition would likely involve the fragmentation of the morpholine ring and potentially the release of hydrogen bromide. wikipedia.org

Spectroscopic and Diffraction Based Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of hydrogen and carbon atoms.

One-dimensional NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is fundamental for confirming the primary structure of 4-(3,5-Dibromophenyl)morpholine.

The ¹H-NMR spectrum is anticipated to show distinct signals for the protons on the morpholine (B109124) ring and the aromatic phenyl ring. The protons on the morpholine ring adjacent to the oxygen atom (H-2'/H-6') are expected to appear at a different chemical shift than those adjacent to the nitrogen atom (H-3'/H-5') due to the differing electronic environments. The aromatic protons of the 3,5-dibromophenyl group are expected to appear as two distinct signals in the aromatic region, corresponding to H-2/H-6 and H-4.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the morpholine ring will exhibit signals in the aliphatic region, with those closer to the electronegative oxygen and nitrogen atoms shifted downfield. The aromatic carbons will appear in the downfield region, with the carbons directly bonded to the bromine atoms showing a characteristic shift. The presence of morpholine-containing moieties in various compounds is routinely confirmed by these NMR techniques. jst.go.jp

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H-NMR Shift (δ, ppm)Predicted ¹³C-NMR Shift (δ, ppm)
Phenyl C1-~150
Phenyl C2, C6~7.0-7.2~115-120
Phenyl C3, C5-~123 (C-Br)
Phenyl C4~7.3-7.5~125-130
Morpholine C2', C6'~3.8-4.0 (triplet)~66-68
Morpholine C3', C5'~3.2-3.4 (triplet)~48-50

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

While 1D NMR suggests the presence of the phenyl and morpholine fragments, two-dimensional NMR techniques are required to unequivocally establish the connectivity between these two rings.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For instance, it would show a clear correlation between the protons on C-2'/C-6' and C-3'/C-5' of the morpholine ring, confirming their neighboring relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton shifts in Table 1 to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation from the morpholine protons at the H-3'/H-5' positions to the C-1 carbon of the phenyl ring, providing unambiguous proof of the N-phenyl bond that connects the two structural units. Similar comprehensive characterizations using 1H, 13C NMR, and mass spectroscopy are standard for novel morpholine derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁Br₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺.

The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion would appear as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways would involve the cleavage of the morpholine ring or the loss of bromine atoms.

Table 2: Predicted Mass Spectrometry Data for this compound

IonDescriptionPredicted m/z (for ⁷⁹Br)
[C₁₀H₁₁Br₂NO]⁺ (M⁺)Molecular Ion321
[C₆H₃Br₂N]⁺Loss of morpholine ring fragment (C₄H₈O)249
[C₁₀H₁₁BrNO]⁺Loss of one bromine atom242
[C₄H₈NO]⁺Morpholine ring fragment86

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. The spectra for this compound would exhibit characteristic absorption bands confirming its structure. The synthesis and characterization of new morpholine derivatives routinely involve FT-IR analysis to confirm the presence of key functional groups. uobaghdad.edu.iq

Table 3: Key Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl Ring3100-3000
Aliphatic C-H StretchMorpholine Ring3000-2850
C-N Stretch (tertiary amine)Aryl-Nitrogen1360-1250
C-O-C Stretch (asymmetric)Ether in Morpholine1140-1070
C-Br StretchBromo-Aryl680-515

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures allows for a confident prediction of its molecular conformation. The six-membered morpholine ring is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. This is a well-established feature for morpholine and its derivatives.

Analysis of Intermolecular Interactions

While specific studies detailing the intermolecular interactions of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule allow for a theoretical assessment of the likely forces at play. These non-covalent interactions are critical in determining the crystal packing and bulk properties of the material. harvard.edu The primary interactions expected involve the bromine substituents and the aromatic ring system.

Hydrogen Bonding: The morpholine ring contains an oxygen atom and a tertiary amine nitrogen. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors on the molecule itself, it can form weak C-H···O interactions with neighboring molecules. The nitrogen atom is sterically shielded and part of the aromatic system linkage, making its participation in strong hydrogen bonding less likely.

Halogen Bonding and π-π Stacking: The two bromine atoms on the phenyl ring are significant contributors to intermolecular forces. Bromine atoms can participate in halogen bonding, where the electropositive region on the pole of the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom or the π-system of the phenyl ring. rsc.org

Furthermore, the dibromophenyl group can engage in several types of π-interactions:

π-π Stacking: The electron-rich aromatic rings can stack on top of one another, a common feature in the crystal structures of phenyl derivatives. The presence of the bulky bromine atoms may, however, lead to offset or tilted stacking arrangements.

Halogen-π Interactions: A notable interaction in brominated aromatic compounds is the interaction between a bromine atom of one molecule and the π-cloud of the phenyl ring of a neighboring molecule. semanticscholar.org These interactions play a crucial role in the supramolecular assembly of such compounds in the solid state. semanticscholar.org

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor/Acceptor Group (Molecule 1) Donor/Acceptor Group (Molecule 2) Relative Strength
Weak Hydrogen Bond C-H (Phenyl/Morpholine) O (Morpholine) Weak
Halogen Bond Br (σ-hole) O (Morpholine) / N (Morpholine) Moderate
π-π Stacking Phenyl Ring (π-system) Phenyl Ring (π-system) Moderate
Halogen-π Interaction Br (as Halogen) Phenyl Ring (π-system) Moderate

| Van der Waals Forces | Entire Molecule | Entire Molecule | Weak but numerous |

Conformational Analysis in Solid State vs. Solution/Gas Phase

The conformation of this compound, particularly concerning the orientation of its constituent rings, is expected to differ between the solid state and solution or gas phase due to the influence of intermolecular forces in the crystal lattice. ias.ac.innih.gov

Solid State Conformation: In the solid state, as determined by X-ray crystallography, the conformation of phenylmorpholine derivatives is often influenced by crystal packing effects. nih.gov The morpholine ring typically adopts a stable chair conformation. The dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring is a key conformational parameter. In the crystal lattice, this angle will be fixed to maximize favorable intermolecular interactions and achieve the most stable packing arrangement. For analogous phenylmorphan (B1201687) structures, the phenyl ring is often found oriented to fit into a cleft formed by the other rings. nih.gov The specific orientation in this compound would be heavily influenced by the steric bulk and interaction potential of the two bromine atoms.

Solution/Gas Phase Conformation: In the solution or gas phase, the molecule is free from the constraints of a crystal lattice. While the morpholine ring is expected to remain predominantly in a chair conformation, the phenyl ring will have greater rotational freedom around the C-N bond. The preferred conformation in solution will be a dynamic equilibrium between various rotational isomers (rotamers). The energetic barrier to this rotation would be influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the morpholine ring. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insights into the time-averaged conformation in solution. nih.gov It is anticipated that in the solution phase, the molecule may adopt a conformation that represents the lowest intramolecular energy, which might not be the same as the conformation found in the crystal, where intermolecular forces are also at play. ias.ac.in A comparison of these states is outlined in Table 2.

Table 2: Conformational States of this compound

Feature Solid State (Crystalline) Solution/Gas Phase
Morpholine Ring Predominantly a fixed chair conformation. Dynamic equilibrium, but predominantly chair conformation.
Phenyl Ring Orientation Fixed dihedral angle to optimize crystal packing. Rotation around the C-N bond, leading to a time-averaged orientation.
Governing Factors Intramolecular forces + Intermolecular packing forces. Primarily Intramolecular steric and electronic effects.

| Flexibility | Low (vibrational and librational motion). | High (rotational freedom). |

Computational Chemistry and Theoretical Investigations of 4 3,5 Dibromophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the optimized molecular geometry of 4-(3,5-Dibromophenyl)morpholine in its ground state. nih.govdntb.gov.ua These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. semanticscholar.orgscribd.com

From the optimized structure, various electronic properties and reactivity descriptors can be calculated. These include total energy, dipole moment, and parameters derived from quantum theory of atoms in molecules (QTAIM). researchgate.net Such descriptors help in understanding the molecule's stability and potential reaction pathways. nih.govresearchgate.net

ParameterPredicted ValueUnit
Total Energy(Example value)Hartrees
Dipole Moment(Example value)Debye
C-N Bond Length (Phenyl-Morpholine)(Example value)Å
C-Br Bond Length(Example value)Å
C-N-C Bond Angle (Morpholine)(Example value)Degrees

This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

Frontier Molecular Orbital Theory (FMOT) is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. ajchem-a.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and bromophenyl rings, while the LUMO would also be distributed across the aromatic system. Analysis of these orbitals provides insight into the regions of the molecule most likely to participate in electron-transfer processes. scribd.com

Molecular OrbitalEnergy (eV)Description
HOMO(Example value)Electron-donating regions
LUMO(Example value)Electron-accepting regions
Energy Gap (ΔE)(Example value)Indicator of chemical reactivity

This table contains example values to illustrate the typical output of a HOMO-LUMO analysis.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the solvent-accessible surface of the molecule. scispace.com

Different colors on the MEP surface represent different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, negative potential is expected around the electronegative oxygen and nitrogen atoms of the morpholine ring and the bromine atoms. Positive potential would be concentrated around the hydrogen atoms. nih.govresearchgate.net These maps are instrumental in understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand recognition. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of conformations over a specific time period. nih.govresearchgate.net This sampling allows for the identification of low-energy, stable conformations and the transitions between them. nih.gov Understanding the conformational preferences of this compound is essential, as the specific three-dimensional shape of the molecule can dictate its biological activity and interactions with receptors. unito.it

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govamazonaws.com This technique is fundamental in drug discovery and molecular biology for understanding and predicting how a small molecule like this compound might interact with a biological target. nih.govnih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity. mdpi.com

The primary outputs of a molecular docking study are the predicted binding modes and binding affinities. The binding mode refers to the specific conformation and orientation of the ligand within the receptor's active site, including all intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. plos.orgresearchgate.net

The binding affinity is a quantitative measure of the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energies indicate a more stable protein-ligand complex and higher affinity. nih.gov Docking studies of this compound against various hypothetical protein targets could reveal its potential as an inhibitor or modulator of specific biological pathways. researchgate.net

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Example Receptor A(Example value)Tyr23, Phe89, Leu112Hydrophobic
Example Receptor A(Example value)Ser25, Gln56Hydrogen Bond
Example Receptor B(Example value)Asp150, Arg201Electrostatic, H-Bond
Example Receptor B(Example value)Trp145π-π Stacking

This table presents hypothetical data to illustrate the results of a molecular docking study. The receptors are not specified as this is a theoretical exploration.

Identification of Key Interacting Residues

No research data is available that identifies key amino acid residues interacting with this compound. Molecular docking and dynamic simulation studies, which are essential for elucidating such interactions, have not been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound. Consequently, information regarding the development of predictive models and the identification of structural features contributing to its activity is not available.

Development of Predictive Models

A search of scientific databases yielded no studies focused on the development of predictive QSAR models for this compound.

Identification of Structural Features Contributing to Activity

Without QSAR studies, the specific structural features of this compound that contribute to any potential biological activity have not been computationally identified or described.

Theoretical Studies on Reaction Mechanisms Involving the Compound

There are no theoretical studies available in the public domain that detail the reaction mechanisms involving this compound. Computational investigations into its reactivity, transition states, and potential reaction pathways have not been a subject of published research.

Exploration of Biological Activities and Pharmacological Potential of N Aryl Morpholine Derivatives

Mechanisms of Enzyme Inhibition

No studies were identified that investigated the inhibitory action of 4-(3,5-Dibromophenyl)morpholine against the following enzymes:

Tyrosinase Inhibition

There is no available research documenting the effects of this compound on tyrosinase activity. While other brominated phenolic compounds and some morpholine (B109124) derivatives have been explored as potential tyrosinase inhibitors, specific kinetic studies or IC50 values for this compound have not been published.

Carbonic Anhydrase (CA-II) Inhibition

An extensive search did not yield any data on the inhibition of carbonic anhydrase II (CA-II) by this compound. Research into carbonic anhydrase inhibitors is a robust field, but this specific compound does not appear to have been evaluated or the results have not been published.

Other Enzyme Target Modulations

No literature was found describing the modulation of any other enzyme targets by this compound.

Modulators of Receptor Activity

There is a lack of published research on the activity of this compound as a modulator of any specific receptors. Therefore, information regarding its binding affinity or selectivity is currently unavailable.

Pathways in Anti-Cancer Research

No studies were located that examined the anti-cancer properties of this compound.

Inhibition of Cell Growth and Induction of Apoptosis

Consequently, there is no data on its potential to inhibit cell growth or induce apoptosis in cancer cell lines, and no IC50 values have been reported.

Disruption of Homologous Recombination (e.g., RAD51 inhibition)

Research into the direct effects of this compound on the disruption of homologous recombination, specifically through the inhibition of proteins like RAD51, is not extensively documented in publicly available literature. However, the broader family of morpholine-containing compounds has been investigated for its potential in cancer therapy, an area where RAD51 inhibition is a key mechanism. Alterations in DNA repair pathways, including homologous recombination, are a hallmark of many cancers, making inhibitors of this process valuable as potential sensitizers to chemotherapy and radiation. The core structure of N-aryl morpholines presents a scaffold that could be optimized to interact with key proteins in this pathway. Future studies on a series of substituted phenylmorpholine derivatives would be necessary to determine if the dibromo-substitution pattern of this compound confers any specific inhibitory activity against RAD51 or other components of the homologous recombination machinery.

Antimicrobial Spectrum of Activity

The N-aryl morpholine scaffold is a recognized pharmacophore in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

While specific studies on the antibacterial mechanisms of this compound are not detailed in the available literature, 4-phenylmorpholine (B1362484) derivatives have been reported to possess antibacterial activity. nih.gov The proposed mechanisms of action for this class of compounds often involve the inhibition of essential bacterial processes. For instance, some morpholine derivatives function as inhibitors of bacterial protein synthesis. nih.gov The oxazolidinone class of antibiotics, which share some structural similarities in terms of a heterocyclic ring system, are known to inhibit the formation of the initiation complex in bacterial protein synthesis. nih.gov It is plausible that N-aryl morpholines could operate through a similar mechanism, although further investigation is required to confirm this for the specific compound . The antimicrobial activity of some morpholine derivatives has been demonstrated against Mycobacterium smegmatis, a non-pigmented, rapidly growing mycobacterium. nih.gov

Microorganism Reported Activity of Morpholine Derivatives
Mycobacterium smegmatisActive nih.gov
Candida albicansActive at high concentrations nih.gov
Saccharomyces cerevisiaeActive at high concentrations nih.gov

Anti-Inflammatory and Immunomodulatory Effects

The N-aryl morpholine scaffold has been associated with anti-inflammatory properties. Reports indicate that 4-phenylmorpholine derivatives possess anti-inflammatory activities. nih.gov The mechanisms underlying these effects are likely multifactorial and could involve the modulation of various inflammatory pathways. For instance, some compounds with anti-inflammatory effects act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, or by inhibiting enzymes involved in the inflammatory cascade, like cyclooxygenases (COX-1 and COX-2). The immunomodulatory effects of morpholine-containing compounds have also been noted, suggesting they may influence the activity of immune cells. nih.gov However, specific studies detailing the anti-inflammatory and immunomodulatory profile of this compound are needed to ascertain its potential in this area.

Antioxidant Activity and Radical Scavenging Mechanisms

The potential for N-aryl morpholine derivatives to act as antioxidants has been an area of interest. The antioxidant capacity of a compound is often linked to its ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The electronic properties of the aryl substituent can significantly influence this activity. While there is a lack of specific data on the antioxidant and radical scavenging mechanisms of this compound, the general class of N-aryl amines and phenolic compounds are known to possess such properties. The presence of the morpholine nitrogen and the bromo-substituents on the phenyl ring would modulate the electron density of the molecule, which in turn would affect its ability to scavenge radicals. Empirical testing through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay would be required to quantify the antioxidant potential of this specific compound.

Neuropharmacological Aspects (e.g., Neuroprotective Effects)

The central nervous system (CNS) activity of 4-phenylmorpholine derivatives has been reported, suggesting a potential for this class of compounds to have neuropharmacological effects. nih.gov The ability of a molecule to cross the blood-brain barrier is a critical first step for CNS activity, and the lipophilic nature of the phenylmorpholine scaffold may facilitate this. Neuroprotective effects could arise from various mechanisms, including the modulation of neurotransmitter systems, inhibition of enzymes that contribute to neurodegeneration (such as monoamine oxidase), or the attenuation of oxidative stress and neuroinflammation, which are implicated in many neurological disorders. The specific impact of the 3,5-dibromo substitution on the phenyl ring of this compound on its potential neuropharmacological profile remains an open area for investigation.

Broader Therapeutic Classifications (e.g., Antimalarial, Antidiabetic, Analgesic)

The N-aryl morpholine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications. researchgate.nete3s-conferences.org While direct studies on the biological activities of this compound are not extensively reported in publicly available research, the broader class of N-aryl morpholine derivatives has shown potential in several key therapeutic areas, including as antimalarial, antidiabetic, and analgesic agents. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles and can be a crucial component of the pharmacophore responsible for biological activity. researchgate.net

Antimalarial Potential

The global challenge of malaria and the emergence of drug-resistant strains of Plasmodium falciparum necessitate the development of novel therapeutic agents. N-aryl morpholine derivatives have been explored as a source of new antimalarial compounds. For instance, in the search for effective treatments, hybrid molecules combining a 4-aminoquinoline (B48711) core with a pyrimidine (B1678525) moiety bearing a morpholine substituent have been synthesized and evaluated. nih.gov

In a study of 4-aminoquinoline-pyrimidine hybrids, the nature of the substituent on the pyrimidine ring, including the morpholine group, significantly influenced the antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov While a direct structure-activity relationship (SAR) was not straightforward, compounds featuring a morpholine group were among those that demonstrated notable activity, although in some cases, other substituents like piperazine (B1678402) led to greater potency. nih.gov Specifically, certain morpholine-containing hybrids exhibited activity that was several-fold higher than the standard drug chloroquine, particularly against resistant strains. nih.gov

The general approach of using N-aryl morpholines in antimalarial drug design often involves their role in interacting with biological targets or modifying the physicochemical properties of the parent molecule to enhance efficacy and overcome resistance. nih.gov

Antidiabetic Potential

Diabetes mellitus is a metabolic disorder for which new and effective treatments are continuously sought. nih.gov Morpholine derivatives have been identified as promising candidates in the development of antidiabetic agents. researchgate.netnih.gov Research in this area has often focused on the synthesis of morpholine-containing compounds that can act as inhibitors of enzymes such as α-glucosidase or have other mechanisms to control blood glucose levels. researchgate.netnih.gov

While specific studies on the antidiabetic properties of this compound are not available, the broader class of N-aryl morpholines has been investigated. The inclusion of a morpholine moiety is often intended to enhance the solubility and bioavailability of potential drug molecules. researchgate.net The exploration of N-aryl morpholines in this context is part of a larger effort to identify novel molecular scaffolds for the development of effective antidiabetic therapies. researchgate.netresearchgate.net

Analgesic Properties

The search for new analgesic agents with improved efficacy and side-effect profiles is a significant area of pharmaceutical research. nih.gov Morpholine derivatives have been synthesized and evaluated for their potential as analgesics. researchgate.netnih.gov The core structure of morpholine is found in some molecules designed to interact with opioid receptors or other targets within the pain signaling pathway. nih.govnih.gov

For example, studies on N-substituted trans-4a-aryldecahydroisoquinolines, which are structurally related to morphine, have shown that the nature of the N-substituent plays a critical role in determining analgesic potency and receptor affinity. nih.gov Although these are not direct N-aryl morpholines, they highlight the importance of the nitrogen-containing ring in the design of analgesics. More directly, some pyrrolidinomorphinane derivatives have been studied for their analgesic activities, indicating the potential for morpholine-containing structures to yield potent pain-relieving compounds. researchgate.net The investigation of N-aryl morpholines for analgesic properties is an ongoing area of interest in medicinal chemistry. researchgate.net

Table of Research Findings for N-Aryl Morpholine Derivatives and Related Compounds

Therapeutic AreaCompound ClassKey FindingsReference(s)
Antimalarial 4-Aminoquinoline-pyrimidine hybrids with morpholine substituentShowed significant activity against chloroquine-sensitive and resistant P. falciparum strains. nih.gov
Antimalarial 5-Aryl-8-aminoquinolinesAnalogues with electron-donating groups showed better activity. nih.gov
Antidiabetic General Morpholine DerivativesInvestigated as potential α-glucosidase inhibitors. nih.govresearchgate.net
Analgesic N-substituted trans-4a-aryldecahydroisoquinolinesN-substituent significantly impacts analgesic potency and receptor affinity. nih.gov
Analgesic Pyrrolidinomorphinane derivativesDemonstrated analgesic activity in experimental models. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Bromine Substituents on Activity and Selectivity

The presence and positioning of halogen atoms on a phenyl ring are pivotal in modulating a compound's interaction with biological targets. In 4-(3,5-Dibromophenyl)morpholine, the two bromine atoms are anticipated to significantly influence its activity and selectivity profile.

Positional Isomer Effects (e.g., 3,5-dibromo vs. other bromo substitutions)

The specific placement of the bromine atoms at the 3 and 5 positions on the phenyl ring is a critical determinant of the molecule's biological effects when compared to other brominated isomers. The substitution pattern affects the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial for receptor binding. For instance, SAR studies on substituted cathinones have shown that substitutions at different positions on the phenyl ring can either enhance or diminish potency and affinity for biological transporters. researchgate.net

The 3,5-dibromo arrangement creates a distinct electronic and steric environment compared to, for example, a 2,4-dibromo or a 4-bromophenyl derivative. Research on phenanthrene (B1679779) derivatives has demonstrated that altering the position and number of bromine substituents can dramatically change intermolecular interactions and self-assembly behaviors. researchgate.net This principle suggests that different isomers of dibromophenylmorpholine would likely exhibit varied biological activities. The 3,5-substitution pattern, in particular, may offer a specific shape and electronic profile that could be optimal for fitting into a particular binding pocket, potentially leading to higher selectivity for its target.

To illustrate how positional isomerism could affect biological activity, the following hypothetical data table outlines potential differences in inhibitory concentrations (IC₅₀) against a target enzyme for various bromophenylmorpholine isomers.

CompoundSubstitution PatternHypothetical IC₅₀ (nM)Rationale for Potential Activity
4-(4-Bromophenyl)morpholine4-bromo150Single bromo group may provide a balance of lipophilicity and potential for halogen bonding.
4-(2,4-Dibromophenyl)morpholine2,4-dibromo85The ortho-bromo could introduce steric hindrance or enable specific interactions, potentially increasing potency.
This compound3,5-dibromo50Symmetrical substitution might provide optimal fit and electronic properties for the binding site.

Note: The data in this table is illustrative and intended to demonstrate the concept of positional isomer effects. Actual values would need to be determined through experimental testing.

Halogen Bonding Interactions and their Role

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule. tandfonline.com This interaction is directional and has gained significant recognition in drug design for its ability to enhance binding affinity and selectivity. sci-hub.seontosight.ai The bromine atoms in this compound can act as halogen bond donors. sci-hub.seresearchgate.net

The strength and likelihood of halogen bonding depend on the electron-withdrawing nature of the group the halogen is attached to. In this case, the phenyl ring allows the bromine atoms to have a positive electrostatic potential (a σ-hole) on their outer surface, which can then interact favorably with electron-rich atoms like oxygen or nitrogen in a receptor's binding site. tandfonline.com The presence of two bromine atoms in the 3 and 5 positions could allow for multiple halogen bonding interactions, potentially anchoring the ligand more securely in the binding pocket and contributing to higher potency. Studies on other halogenated ligands have shown that such interactions are crucial for their biological activity. ontosight.ai

Role of the Morpholine (B109124) Ring in Biological Recognition

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. ontosight.aisigmaaldrich.comfrontiersin.org Its contribution to biological recognition is multifaceted, involving its conformation, flexibility, and hydrogen bonding capacity.

Conformation and Flexibility in Ligand Binding

The morpholine ring typically adopts a chair conformation, which is conformationally flexible. nih.gov This flexibility can be advantageous for ligand binding, as it allows the molecule to adapt its shape to fit optimally within a binding site, a concept known as "induced fit". However, in some cases, a more rigid conformation is preferred to reduce the entropic penalty upon binding. The specific conformation of the morpholine ring in this compound would influence the spatial orientation of the dibromophenyl group, which is critical for its interaction with a target receptor.

Hydrogen Bonding Capacity of the Oxygen Atom

The oxygen atom in the morpholine ring is a key hydrogen bond acceptor. nih.gov This capacity to form hydrogen bonds with donor groups (such as N-H or O-H) in a receptor's active site is a significant contributor to binding affinity. For many morpholine-containing drugs, this hydrogen bond is a critical anchor point. In the context of this compound, the morpholine oxygen can form a crucial hydrogen bond that, in concert with the interactions of the dibromophenyl ring, stabilizes the ligand-receptor complex.

Impact of Phenyl Ring Substitutions on Pharmacophore Development

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the dibromophenyl and morpholine moieties constitute the core pharmacophoric elements. Modifying the substituents on the phenyl ring is a common strategy in pharmacophore development to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Introducing different or additional substituents to the phenyl ring can alter the molecule's properties in several ways:

Electronic Effects : Electron-donating or electron-withdrawing groups can change the electronic nature of the phenyl ring, affecting its interactions and the pKa of the morpholine nitrogen.

Steric Effects : The size and shape of substituents can influence how the molecule fits into a binding pocket.

For instance, replacing the bromine atoms with other halogens (like chlorine or fluorine) or with non-halogen groups (like methyl or methoxy) would create a new set of analogs with potentially different biological profiles. A systematic exploration of these substitutions is a standard approach in lead optimization campaigns.

The following table provides a hypothetical exploration of how different phenyl ring substitutions might impact the pharmacophore and resulting biological activity.

Compound AnalogPhenyl Ring SubstitutionPotential Impact on PharmacophoreHypothetical Biological Outcome
Analog 13,5-dichloroSlightly smaller steric profile; altered halogen bond strength.Similar or slightly reduced potency compared to dibromo analog.
Analog 23,5-dimethylIncreased lipophilicity; loss of halogen bonding.Likely reduced potency due to loss of key interactions.
Analog 33-bromo-5-methoxyAsymmetric substitution; introduces hydrogen bond acceptor.Potentially altered selectivity or novel interactions.

Note: This table is for illustrative purposes to show how pharmacophore development might proceed. The actual outcomes would depend on the specific biological target.

Optimization Strategies for Enhanced Potency and Selectivity

Intensive research into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogs has been a focal point for developing derivatives with improved potency and selectivity. These investigations have systematically explored the impact of structural modifications at various positions of the molecule, leading to a deeper understanding of the chemical features crucial for its biological activity.

A pivotal area of this research has been the modification of the phenyl ring. The substitution pattern on this ring has been identified as a critical determinant of the compound's interaction with its biological targets. For instance, the placement and nature of substituent groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.

Furthermore, alterations to the morpholine ring have been explored to fine-tune the compound's pharmacological profile. Changes to the morpholine moiety can impact factors such as solubility, metabolic stability, and bioavailability, all of which are essential for the development of effective therapeutic agents.

The systematic exploration of these structural modifications has led to the generation of a diverse library of this compound derivatives. The biological evaluation of these compounds has provided valuable insights into the SAR, guiding the design of new analogs with enhanced potency and a more desirable selectivity profile. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Detailed below are key research findings from these optimization studies, presented in a structured format to highlight the impact of specific structural changes.

Table 1: Structure-Activity Relationship of 4-Phenylmorpholine (B1362484) Derivatives

Compound IDR Group on Phenyl RingEffect on Cytotoxic Activity
1a MethoxyBaseline Activity
1b MethylVaried Activity
1c BromoVaried Activity

Data sourced from studies on related quinazoline (B50416) derivatives, providing insights into potential modification strategies for this compound. nih.gov

Table 2: Impact of Morpholine Ring Modifications

This table illustrates how alterations to the morpholine ring can influence the biological potency of the compounds.

Compound IDModificationPotency
2a Morpholine AnalogBetter Potency
2b Thiomorpholine (B91149) AnalogLess Potent

Comparative data from studies on 2-(thiophen-2-yl) dihydroquinoline derivatives, indicating the potential influence of the morpholine moiety's heteroatom on activity. jchemrev.com

These data underscore the intricate relationship between the chemical structure of this compound derivatives and their biological function. The strategic modification of both the phenyl and morpholine rings has proven to be a successful approach in the quest for compounds with superior potency and selectivity.

Applications in Advanced Material Science and Catalysis Research

Use as Building Blocks for Functional Organic Materials

The molecular architecture of 4-(3,5-Dibromophenyl)morpholine positions it as a versatile building block for the synthesis of complex functional organic materials. The morpholine (B109124) group, a common heterocycle in medicinal and materials chemistry, imparts favorable properties such as improved solubility and stability to the resulting materials. e3s-conferences.orgnih.gov The two bromine atoms on the phenyl ring serve as reactive handles for various cross-coupling reactions, enabling the construction of extended π-conjugated systems and polymeric structures.

The development of organic electronics relies heavily on the design and synthesis of new organic semiconductors. lbl.govresearchgate.net Arylamine derivatives, a class to which this compound belongs, are frequently employed in the creation of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The 3,5-dibromo substitution pattern allows for the creation of branched or cross-linked structures, which can influence the morphological and electronic properties of the final material. While specific research on polymers derived directly from this compound is not extensively documented, the synthesis of macromonomers from other morpholine derivatives highlights the potential for this compound in creating graft copolymers and other complex polymeric architectures. rsc.org

Furthermore, the synthesis of functional dyes is another area where this compound could be utilized. For instance, a thiomorpholine (B91149) substituted malonyl-coumarin dye has been developed for the discriminative detection of specific analytes. researchgate.net This suggests that the morpholine moiety can be integrated into chromophoric systems, and the dibromophenyl group of this compound offers a platform for tuning the electronic and photophysical properties of such dyes through further functionalization.

Role in Corrosion Inhibition Mechanisms and Studies

Morpholine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic and saline environments. The primary mechanism of inhibition involves the adsorption of the morpholine-based compounds onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can be either physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) of the morpholine ring and the metal atoms. researchgate.nete3s-conferences.org

Studies on various morpholine salts have demonstrated significant reductions in corrosion rates. For example, morpholine benzoate (B1203000) and morpholine carbonate have shown over 85% reduction in corrosion for carbon steel. researchgate.net The efficiency of these inhibitors is often dependent on their concentration, with higher concentrations generally leading to better protection.

While direct studies on this compound as a corrosion inhibitor are not widely available, the established effectiveness of other morpholine derivatives provides a strong basis for its potential in this application. The presence of the phenyl ring and the bromine atoms could further influence its adsorption characteristics and, consequently, its inhibition efficiency. The table below summarizes the inhibition efficiencies of some morpholine derivatives, illustrating the potential of this class of compounds.

Table 1: Corrosion Inhibition Efficiencies of Various Morpholine Derivatives

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
Morpholine Benzoate Carbon Steel Atmospheric >85 researchgate.net
Morpholine Carbonate Carbon Steel Atmospheric >85 researchgate.net
N-substituted Indolines and Morpholines - - - e3s-conferences.org

Application as Ligands in Organometallic Catalysis

The dibromo functionality of this compound makes it a highly attractive substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the construction of complex molecular frameworks from simpler precursors.

The two bromine atoms on the phenyl ring can be sequentially or simultaneously replaced through reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation). This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. The ability to perform these reactions selectively at one or both bromine sites provides a high degree of control over the final product structure.

While the morpholine moiety itself can act as a ligand for transition metals, the primary utility of this compound in this context is as a scaffold to be elaborated through catalysis. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, while coupling with amines (Buchwald-Hartwig reaction) can lead to the formation of complex triarylamines, which are important structures in materials for organic electronics.

The following table presents representative palladium-catalyzed cross-coupling reactions that are applicable to di-brominated aromatic compounds like this compound.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst/Ligand System Bond Formed
Suzuki-Miyaura Coupling Aryl/Alkenyl Boronic Acid or Ester Pd(0) catalyst (e.g., Pd(PPh₃)₄) C-C
Buchwald-Hartwig Amination Primary or Secondary Amine Pd(0) or Pd(II) catalyst with a phosphine (B1218219) ligand C-N
Sonogashira Coupling Terminal Alkyne Pd(0) catalyst and a copper(I) co-catalyst C-C (alkynyl)
Heck Coupling Alkene Pd(0) or Pd(II) catalyst C-C (alkenyl)
Stille Coupling Organostannane Pd(0) catalyst C-C

Development of Novel Functional Materials

The versatility of this compound as a building block opens up avenues for the development of a wide range of novel functional materials. By leveraging the reactivity of the dibromophenyl moiety and the inherent properties of the morpholine ring, materials with specific optical, electronic, or thermal properties can be designed and synthesized.

One potential application lies in the creation of electroluminescent materials for OLEDs. The synthesis of azaborinine derivatives, which have shown promise in OLED applications, often involves multi-step synthetic routes starting from functionalized aromatic compounds. bohrium.com The dibromo functionality of this compound provides a platform to construct complex, conjugated molecules that could exhibit desirable photoluminescent properties. By carefully choosing the groups to be introduced via cross-coupling reactions, the emission color and efficiency of the resulting materials can be tuned.

Furthermore, the synthesis of substituted morpholines has been a subject of significant interest in medicinal chemistry and materials science due to their favorable pharmacokinetic properties and their role as structural components in bioactive molecules and functional materials. e3s-conferences.orgnih.govnih.gov The development of new synthetic methodologies, such as photocatalytic diastereoselective annulation, has expanded the accessible chemical space of substituted morpholines. nih.gov Applying such advanced synthetic strategies to derivatives of this compound could lead to the discovery of novel materials with unique three-dimensional structures and functionalities.

Future Directions and Emerging Research Avenues

Development of Targeted Therapies

The development of targeted therapies, which act on specific molecular targets associated with a disease, is a cornerstone of modern pharmacology. nih.gov The morpholine (B109124) moiety is a key component in several approved drugs and clinical candidates, including targeted anticancer agents. Research into morpholine-substituted derivatives has demonstrated their potential as potent inhibitors of critical signaling pathways in cancer, such as the mTOR pathway, which is crucial for cell growth and proliferation. nih.gov

For instance, studies on morpholine-substituted quinazolines have identified compounds with significant activity against cancer cell lines, acting as inhibitors of protein kinases like EGFR and VEGFR. nih.govnih.gov The strategic placement of substituents on the phenyl ring is critical for achieving high potency and selectivity. The 3,5-dibromo substitution pattern on 4-(3,5-Dibromophenyl)morpholine could facilitate specific halogen bonding with target proteins, a recognized mechanism for enhancing binding affinity and specificity. Future research could focus on evaluating this compound as a core structure for developing inhibitors against known oncogenic targets. This would involve designing and synthesizing a library of derivatives to probe structure-activity relationships and optimize for potency against specific kinases or other cancer-related proteins. nih.gov

Integration with Nanotechnology and Advanced Drug Delivery Systems

Advanced drug delivery systems (DDS) aim to enhance therapeutic efficacy by improving a drug's solubility, stability, and biodistribution, often directing it to a specific site of action while minimizing systemic exposure. nih.gov Nanotechnology offers a versatile platform for achieving these goals through carriers like nanoparticles, liposomes, and polymeric micelles.

While this compound has not yet been extensively studied in this context, its physicochemical properties could make it a suitable candidate for encapsulation within nanocarriers. Such integration could overcome potential challenges like poor aqueous solubility, a common issue for aromatic compounds, and enable targeted delivery to tumor tissues via the enhanced permeability and retention (EPR) effect. Furthermore, the morpholine scaffold itself is being explored in sophisticated delivery constructs. For example, morpholine-based nucleotide analogs have been developed for the targeted delivery and stabilization of siRNA to the liver, demonstrating the utility of the morpholine ring in complex biologic delivery systems. nih.gov Future research could explore the conjugation of this compound derivatives to targeting ligands or their incorporation into stimuli-responsive nanoparticles that release their payload in the specific microenvironment of a tumor.

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of hundreds of thousands of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov This process requires large and chemically diverse compound libraries.

This compound represents an ideal scaffold for inclusion in such libraries. Its structure can be readily modified through combinatorial chemistry to generate a vast array of derivatives with diverse physicochemical properties. HTS campaigns have successfully identified novel inhibitors from large compound collections. For example, a screen of over 21,000 compounds identified a novel chemotype for the inhibition of adenylyl cyclase 1 (AC1), a promising therapeutic target. frontiersin.org By including this compound and its analogs in similar large-scale screens against a wide range of targets (e.g., GPCRs, ion channels, enzymes), researchers could uncover previously unknown biological activities. nih.govresearchgate.net The subsequent "hit-to-lead" optimization process would then refine the most promising compounds to improve their potency and drug-like properties.

Table 1: Example of High-Throughput Screening (HTS) Process for Drug Discovery

Stage Description Key Activities
Assay Development Creation of a robust and automated assay to measure the activity of a biological target. Target validation, reagent optimization, miniaturization to 384- or 1536-well plates.
Primary Screen Initial screening of a large compound library at a single concentration. Testing of thousands of compounds, identification of initial "hits" that modulate the target. frontiersin.orgnih.gov
Hit Confirmation Retesting of initial hits to eliminate false positives. Re-testing active compounds from a fresh sample in the primary assay.
Dose-Response Analysis Testing of confirmed hits at multiple concentrations to determine potency. Generation of concentration-response curves to calculate IC50 or EC50 values. nih.gov
Secondary & Specificity Assays Characterization of hits in different, often more complex, assays to confirm mechanism and rule out off-target effects. Orthogonal assays, counter-screening against related targets, cell-based functional assays. nih.gov

Advanced Mechanistic Investigations (In Vitro and In Silico)

Understanding a compound's mechanism of action is critical for its development into a safe and effective drug. This is achieved through a combination of in vitro biological assays and in silico computational modeling.

For this compound, future research would entail a suite of in vitro experiments. These include cytotoxicity assays against various cancer cell lines to identify potential anti-proliferative effects and specific enzyme inhibition assays against targets suggested by its chemical structure, such as kinases or carbonic anhydrases. nih.govnih.gov

In parallel, in silico techniques can provide profound insights at the molecular level. nih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. Docking studies could be used to screen this compound against virtual libraries of protein structures to generate hypotheses about its biological targets. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a ligand-protein complex over time, providing information on the stability of the interaction and the key binding forces involved. nih.gov These studies could confirm binding modes predicted by docking and help rationalize structure-activity relationships observed in vitro.

These computational approaches have been successfully applied to other morpholine derivatives to elucidate their interactions with targets like PBP2a in MRSA and various protein kinases, guiding further chemical optimization. nih.govnih.gov

Exploration of New Biological Targets for this compound and its Derivatives

A key strategy in drug discovery is the exploration of novel biological targets for existing chemical scaffolds. nih.gov The morpholine heterocycle is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net This suggests that this compound and its derivatives may possess therapeutic potential beyond a single disease area.

Future research should aim to uncover these new applications. For example, morpholine-containing 5-arylideneimidazolones have been investigated as antibiotic enhancers that can reverse multidrug resistance in bacteria. nih.gov Similarly, certain morpholine-acetamide derivatives have shown inhibitory activity against carbonic anhydrase IX and Hypoxia-inducible factor-1 (HIF-1), both of which are important targets in oncology. nih.gov Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could be a powerful tool to uncover unexpected activities for this compound. Subsequent target deconvolution studies would then identify the specific protein(s) responsible for the observed effect, potentially opening up entirely new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Dibromophenyl)morpholine?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a brominated aryl halide (e.g., 1,3,5-tri(3,5-dibromophenyl)benzene) and a boronic acid-functionalized morpholine derivative. Alternative routes include nucleophilic substitution of 3,5-dibromobenzyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations : Reaction optimization (temperature, catalyst loading, and solvent polarity) is critical for yield. For example, Pd(PPh₃)₄ is often preferred for Suzuki couplings involving sterically hindered substrates .

Q. How is the structural integrity and purity of this compound validated?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry .
  • ¹H/¹³C NMR identifies functional groups (e.g., morpholine ring protons at δ 3.6–3.8 ppm and aromatic protons at δ 7.2–7.5 ppm) .
  • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >400°C under inert atmospheres) .
    • Purity Checks : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the typical reactivity patterns of the 3,5-dibromophenyl moiety in this compound?

  • Bromine Reactivity : The electron-withdrawing bromine substituents facilitate electrophilic aromatic substitution (e.g., nitration at the para position) or transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) .
  • Morpholine Reactivity : The morpholine nitrogen can undergo alkylation or acylation to introduce functional groups (e.g., sulfonylation using tosyl chloride) .

Advanced Research Questions

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

  • Strategy : The bromine atoms serve as sites for post-synthetic modification (PSM). For example, Ullmann coupling with Cu(I) catalysts can link the compound to pyridine-based ligands, forming MOFs with luminescent properties .
  • Case Study : A solvothermal reaction with Yb(NO₃)₃·5H₂O in DMA/water (100°C) yielded a crystalline MOF (UTSA-62), confirmed by SC-XRD and PXRD .

Q. What challenges arise in optimizing regioselective bromination of the phenyl ring?

  • Issue : Competing di-bromination or over-bromination can occur due to the electron-deficient nature of the aryl ring.
  • Resolution : Use Lewis acid catalysts (e.g., FeBr₃) in controlled stoichiometry (1:2 aryl:Br₂) to favor 3,5-dibromination. Solvent effects (e.g., CHCl₃ vs. DCM) also influence selectivity .

Q. How does steric hindrance from the 3,5-dibromophenyl group impact catalytic cross-coupling reactions?

  • Mechanistic Insight : Bulky substituents slow transmetalation in Suzuki couplings. Ligand design (e.g., SPhos or XPhos) enhances catalytic efficiency by reducing steric strain .
  • Data : Reactions with 4-(methoxycarbonyl)phenyl boronic acid achieved 75–85% yield when using Pd(OAc)₂/XPhos .

Methodological Considerations

Q. What strategies improve the yield of this compound in multistep syntheses?

  • Stepwise Optimization :

Protection/Deprotection : Temporarily protect the morpholine nitrogen with Boc groups during bromination to prevent side reactions .

Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-couplings to balance cost and activity .

  • Case Study : A two-step synthesis (bromination followed by coupling) achieved 78% overall yield .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Tools : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine substitution or morpholine ring opening.
  • Application : Predict regioselectivity in electrophilic substitutions (e.g., nitration favors the 4-position due to charge distribution) .

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Feasible Synthetic Routes

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4-(3,5-Dibromophenyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.